3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADALNZXWZDKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Introduction of the Thiophene-2-carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with thiophene-2-carbonyl chloride under basic conditions.
Formation of the Benzamide Group: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological activities:
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide demonstrate effectiveness against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Activity
The National Cancer Institute (NCI) has evaluated related compounds for their anticancer potential. Preliminary results suggest that derivatives like this compound may inhibit cancer cell growth effectively . The compound's structure allows it to interact with biological targets involved in cell proliferation.
Case Studies
Several studies have documented the efficacy of related compounds in various applications:
Case Study 1: Antibacterial Screening
In a study evaluating antimicrobial properties of synthesized quinoline derivatives, compounds structurally similar to this compound were screened against multiple bacterial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as new antibacterial agents .
Case Study 2: Anticancer Evaluation
A comprehensive evaluation by the NCI assessed the anticancer activity of related compounds through a panel of cancer cell lines. The results showed promising inhibition rates against several tumor types, indicating that modifications to the tetrahydroquinoline framework could enhance biological activity .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and tetrahydroquinoline moieties could play a role in binding to the target, while the fluorine atom may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline Derivatives
Notes:
Benzamide Ring Modifications
Notes:
Thiophene Group Replacements
Notes:
- The sulfonyl analog () has a higher molecular weight and altered electronic properties, which may affect target affinity.
- Compound 127 () demonstrates the importance of stereochemistry in biological activity, though G511-0227 lacks chiral centers .
Key Research Findings
- Lipophilicity Trends : G511-0227’s logP (4.49) is lower than analogs with trifluoromethyl (e.g., 10e) or dimethoxy groups (4.75 in ), suggesting a balance between permeability and solubility .
- Stereochemical Impact : Achirality in G511-0227 simplifies synthesis but may limit enantiomer-specific activity observed in compounds like 127 () .
Biological Activity
The compound 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a fluorinated derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H18FN3O2S
- Molecular Weight : 353.42 g/mol
This compound features a fluorine atom at the 3-position, which is known to influence both the pharmacokinetics and biological activity of organic molecules.
Antioxidant Activity
Research indicates that fluorinated compounds often exhibit enhanced antioxidant properties. In particular, compounds with a similar structural framework have shown significant activity in scavenging free radicals. For instance, studies on related trihydroxyflavones demonstrate that fluorination at specific positions can enhance antioxidant activity by altering electronic properties and stability against oxidation processes .
| Compound | Activity | EC50 (µM) |
|---|---|---|
| 3-Fluorinated Flavone | Antioxidant | 0.24 |
| Non-Fluorinated Flavone | Antioxidant | 37 |
Cytotoxicity and Anti-Cancer Potential
The compound's structural components suggest potential anti-cancer properties. In vitro studies have shown that derivatives with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. The tetrahydroquinoline moiety is particularly noted for its ability to induce apoptosis in tumor cells while maintaining low cytotoxicity in normal cells .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : The tetrahydroquinoline structure can trigger apoptotic pathways in cancer cells.
- Radical Scavenging : The presence of the thiophene and fluorine enhances the compound's ability to neutralize reactive oxygen species.
Study 1: Synthesis and Evaluation
A study focused on synthesizing various fluorinated derivatives found that those with a tetrahydroquinoline core exhibited promising anti-cancer activity. The synthesized compound demonstrated a significant reduction in cell viability in human prostate carcinoma cell lines .
Study 2: Neuroprotective Effects
Another research effort highlighted the neuroprotective properties of related compounds. The findings suggested that the incorporation of fluorine could enhance neuroprotective effects by stabilizing the molecular structure against oxidative stress .
Q & A
Q. What computational approaches predict the compound’s receptor-binding affinity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models (as in ) can predict electronic properties and binding energies. Molecular docking against RORγ/α receptors (PDB IDs from ) identifies potential binding pockets. MD simulations assess stability of ligand-receptor complexes over time.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across biological assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using controls like SR1078 (RORα/γ inverse agonist, IC₅₀ 1–3 μM; ). Compare dose-response curves under identical buffer/pH conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays) to cross-validate activity .
Q. What structural modifications enhance selectivity for RORγ over RORα?
- Methodological Answer : Replace the 3-fluoro substituent with bulkier groups (e.g., trifluoromethyl) to exploit hydrophobic pockets in RORγ (see ’s ML209, IC₅₀ 51 nM for RORγ). Introduce sulfonamide or hexafluoro-hydroxyl groups (as in , compound 6) to improve steric complementarity. SAR studies guided by co-crystal structures (e.g., PDB 3L0J) refine selectivity .
Q. How does the thiophene-2-carbonyl moiety influence metabolic stability?
- Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare half-life (t₁/₂) against analogs lacking the thiophene group. Introduce deuterium or fluorine at metabolically vulnerable positions (e.g., benzylic carbons) to retard oxidative degradation. CYP450 inhibition assays identify enzyme interactions .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer : Use co-solvents (e.g., PEG-400/Cremophor EL) or formulate as nanocrystals via wet milling. Introduce hydrophilic groups (e.g., tertiary amines) on the tetrahydroquinoline ring while monitoring logP changes. Salt formation (e.g., HCl salt of the benzamide) improves aqueous solubility without altering target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
